molecular formula C36H33IrN3+3 B169205 Ir(mppy)3 CAS No. 149005-33-4

Ir(mppy)3

Cat. No.: B169205
CAS No.: 149005-33-4
M. Wt: 699.9 g/mol
InChI Key: YERGTYJYQCLVDM-UHFFFAOYSA-N
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Description

Tris[2-(p-tolyl)pyridine]iridium(III), commonly referred to as Ir(Mppy)3, is a phosphorescent dopant widely used in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) OLED devices. This compound emits green light and is known for its high efficiency and stability. The presence of three methyl groups attached to the pyridine ligands enhances its solubility compared to other similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[2-(p-tolyl)pyridine]iridium(III) typically involves the coordination of iridium chloride (IrCl3) with 2-(p-tolyl)pyridine ligands. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified through sublimation to achieve high purity levels .

Industrial Production Methods

In industrial settings, the production of Tris[2-(p-tolyl)pyridine]iridium(III) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is often produced in sublimed form to meet the stringent purity requirements for electronic applications .

Chemical Reactions Analysis

Types of Reactions

Tris[2-(p-tolyl)pyridine]iridium(III) primarily undergoes photophysical reactions due to its role as a phosphorescent dopant. It can participate in oxidation and reduction reactions, as well as ligand substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while substitution reactions can yield various iridium complexes with different ligands .

Scientific Research Applications

Applications in Organic Light-Emitting Diodes (OLEDs)

2.1 Role as a Phosphorescent Dopant

Ir(mppy)₃ is predominantly used as a phosphorescent dopant in OLEDs due to its high photoluminescent quantum yield (PLQY). It serves to enhance the efficiency of OLED devices by facilitating triplet exciton harvesting, which is critical for achieving high brightness and color purity.

  • Efficiency Improvements : When co-doped with other iridium complexes such as Ir(ppz)₃, devices exhibit slower efficiency roll-off and higher electroluminescent efficiencies due to improved recombination probabilities and reduced exciton quenching .

2.2 Device Performance Metrics

Recent studies have reported significant performance metrics for OLEDs utilizing Ir(mppy)₃:

  • Maximum current efficiency (CE): 44.92 cd/A
  • Maximum power efficiency (PE): 42.85 lm/W
  • External quantum efficiency (EQE): High stability under operational conditions .

Photonic Devices

3.1 Energy Transfer Mechanisms

Ir(mppy)₃ plays a crucial role in energy transfer mechanisms within photonic devices. Its ability to facilitate Förster resonance energy transfer allows for efficient energy transmission between different emitting species, which is vital for creating multi-color emission systems .

  • Case Study : In a study involving white OLEDs, Ir(mppy)₃ was combined with blue and red emitters, demonstrating effective energy transfer that resulted in enhanced device brightness and color rendering capabilities .

Research on Stability and Operational Degradation

4.1 Stability Studies

Research has indicated that devices incorporating Ir(mppy)₃ exhibit high operational stability compared to traditional OLED materials. The rapid transfer of triplet excitons from the host material to Ir(mppy)₃ minimizes the degradation associated with prolonged use, making it suitable for next-generation display technologies .

Comparative Analysis of Ir(mppy)₃ with Other Complexes

The following table summarizes the performance characteristics of Ir(mppy)₃ compared to other commonly used iridium complexes:

Complex Peak Emission (nm) Photoluminescent Quantum Yield (%) Current Efficiency (cd/A) Power Efficiency (lm/W)
Ir(mppy)₃410-470High44.9242.85
Ir(ppy)₃507Moderate30-4030
FIrpic480High5050

Mechanism of Action

The mechanism of action of Tris[2-(p-tolyl)pyridine]iridium(III) involves the absorption of light, followed by intersystem crossing to the triplet state, and subsequent emission of light as phosphorescence. The molecular targets include the electronic states of the iridium center and the surrounding ligands. The pathways involved are primarily photophysical, leading to the emission of green light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris[2-(p-tolyl)pyridine]iridium(III) stands out due to its enhanced solubility and higher electroluminescent efficiency compared to other green emitters like Ir(ppy)3. The presence of methyl groups on the pyridine ligands improves its performance in OLED devices by reducing efficiency roll-off and suppressing exciton quenching .

Biological Activity

Iridium complexes, particularly those containing the ligand 2-(p-tolyl)pyridine (mppy), have garnered significant attention in medicinal chemistry due to their promising biological activities. This article focuses on the biological activity of the compound Ir(mppy)₃, examining its cytotoxicity, mechanisms of action, and potential applications in cancer therapy.

Overview of Ir(mppy)₃

Ir(mppy)₃, or tris[2-(p-tolyl)pyridine]iridium(III), is a phosphorescent iridium complex with the chemical formula C₃₆H₃₀IrN₃ and a molecular weight of 696.86 g/mol. It exhibits unique photophysical properties, such as strong luminescence and stability under various conditions, making it suitable for biological applications .

Photophysical Properties

The photophysical characteristics of Ir(mppy)₃ include:

  • Emission Maximum : 514 nm in dichloromethane.
  • UV Absorption : Peaks at 287 nm and 373 nm.
  • Thermal Stability : Decomposes above 330 °C with minimal weight loss .

These properties facilitate its use in imaging and therapeutic applications.

Cytotoxicity Studies

Recent studies have demonstrated that Ir(mppy)₃ exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC₅₀ values for Ir(mppy)₃ compared to cisplatin, a well-known chemotherapeutic agent:

Compound Cell Line IC₅₀ (µM) Comparison to Cisplatin
Ir(mppy)₃MCF-72.0More effective
Ir(mppy)₃HT-291.5More effective
CisplatinMCF-718.1-
CisplatinHT-2918.0-

The data indicates that Ir(mppy)₃ is significantly more potent than cisplatin in inhibiting the growth of MCF-7 and HT-29 cancer cells, with IC₅₀ values in the low micromolar range .

The mechanisms by which Ir(mppy)₃ exerts its cytotoxic effects are multifaceted:

  • Reactive Oxygen Species (ROS) Generation : Ir(mppy)₃ has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Studies indicate that treatment with Ir(mppy)₃ results in G2/M phase arrest, disrupting normal cell division.
  • Mitochondrial Dysfunction : The compound affects mitochondrial membrane potential, further promoting apoptotic pathways .

Case Study 1: MCF-7 Breast Cancer Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of Ir(mppy)₃. The results showed a dose-dependent increase in cytotoxicity, with significant morphological changes indicative of apoptosis observed through microscopy.

Case Study 2: HT-29 Colorectal Cancer Cells

HT-29 cells treated with Ir(mppy)₃ exhibited a marked reduction in viability compared to untreated controls. Flow cytometry analysis confirmed increased annexin V staining, suggesting enhanced apoptosis rates.

Q & A

Basic Research Questions

Q. What are the key synthetic considerations for Ir(mppy)₃ to achieve high photoluminescence quantum yields (PLQY)?

  • Methodological Answer : Synthesis of Ir(mppy)₃ requires precise control of ligand stoichiometry and reaction conditions (e.g., solvent purity, temperature, and inert atmosphere) to minimize non-radiative decay pathways. Methyl groups on the ppy ligands enhance solubility, reducing aggregation-induced quenching . Characterization via NMR, mass spectrometry, and elemental analysis ensures structural fidelity. PLQY measurements should use integrating spheres calibrated against standards (e.g., fluorescein) to account for instrument-dependent variables .

Q. How does Ir(mppy)₃ contribute to OLED efficiency compared to other green phosphorescent emitters?

  • Methodological Answer : Ir(mppy)₃’s higher solubility reduces phase separation in host matrices, improving dopant dispersion. Electroluminescence (EL) efficiency is tested using double-layer device architectures (e.g., ITO/HIL/EML/EIL/cathode). External quantum efficiency (EQE) and brightness are measured under controlled current density. Comparative studies show Ir(mppy)₃ achieves ~1% EQE at 10 V, outperforming Ir(ppy)₃ in solubility-dependent hosts .

Q. What experimental techniques are critical for analyzing Ir(mppy)₃’s photophysical properties?

  • Methodological Answer : Time-resolved photoluminescence (TRPL) quantifies triplet-state lifetimes, while UV-Vis and emission spectroscopy identify absorption/emission peaks (e.g., λmax at ~510 nm). Cyclic voltammetry determines HOMO/LUMO levels for charge injection alignment. Differential scanning calorimetry (DSC) assesses thermal stability, crucial for device longevity .

Advanced Research Questions

Q. What mechanisms underlie efficiency roll-off in Ir(mppy)₃-based OLEDs, and how can they be mitigated?

  • Methodological Answer : Efficiency roll-off arises from triplet-triplet annihilation (TTA) and electric field-induced quenching. Co-doping with hole-transport materials (e.g., Ir(ppz)₃) redistributes excitons, reducing TTA. Transient EL measurements and intensity-dependent PL studies quantify roll-off rates. Optimizing host-dopant energy transfer (e.g., using carbazole-based hosts) suppresses quenching .

Q. How do co-doping strategies with Ir(mppy)₃ enhance recombination probability in tandem OLEDs?

  • Methodological Answer : Co-doping with charge-transport materials (e.g., HAT-CN/TAPC) improves carrier balance. Electroluminescent efficiency is measured via luminance-current density curves. Device simulations (e.g., drift-diffusion models) validate recombination zone localization. Studies show tandem devices achieve 15% EQE at 1000 cd/m² due to enhanced charge confinement .

Q. What methodologies optimize Ir(mppy)₃’s device architecture for reduced efficiency degradation?

  • Methodological Answer : Accelerated aging tests under constant current density monitor luminance decay. Impedance spectroscopy identifies interfacial degradation. Incorporating electron-blocking layers (e.g., TCTA) reduces exciton leakage. Recent designs using starburst macromolecules as interlayers report <10% efficiency loss after 500 hours .

Q. How can exciton dynamics in Ir(mppy)₃ systems be experimentally distinguished from host-guest interactions?

  • Methodological Answer : Polarization-dependent PL and magneto-electroluminescence (MEL) isolate exciton diffusion lengths. Transient absorption spectroscopy tracks energy transfer timescales. Host-guest Förster resonance energy transfer (FRET) efficiency is calculated using overlap integrals of emission/absorption spectra .

Q. What statistical approaches validate reproducibility in Ir(mppy)₃ device fabrication?

  • Methodological Answer : Multivariate analysis (ANOVA) identifies variance sources (e.g., thickness, doping concentration). Design of experiments (DoE) with response surface methodology optimizes parameters. Batch-to-batch consistency is assessed via control charts for EL efficiency and turn-on voltage .

Properties

IUPAC Name

iridium(3+);2-(4-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H11N.Ir/c3*1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h3*2-9H,1H3;/q;;;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERGTYJYQCLVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.[Ir+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33IrN3+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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